

# APX-115 and Losartan in Diabetic Nephropathy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: APX-115 free base

Cat. No.: B2422657 Get Quote

A comprehensive review of the novel pan-NADPH oxidase inhibitor, APX-115, and the established angiotensin II receptor blocker, losartan, for the management of diabetic nephropathy. This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms, efficacy, and experimental validation.

Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The current standard of care largely revolves around blockade of the renin-angiotensin system (RAS), with angiotensin II receptor blockers (ARBs) like losartan being a cornerstone of therapy. However, the residual risk of disease progression remains high, necessitating the exploration of novel therapeutic avenues. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, has emerged as a promising candidate, targeting oxidative stress, a key pathological driver of diabetic kidney disease. This guide provides a detailed comparison of APX-115 and losartan, focusing on their distinct mechanisms of action and the experimental data supporting their potential roles in treating diabetic nephropathy.

## Mechanism of Action: Targeting Different Hubs of Disease Progression

Losartan and APX-115 intervene in the pathophysiology of diabetic nephropathy through distinct but ultimately converging pathways.

Losartan: The RAS Blockade Standard







Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] In diabetic nephropathy, hyperglycemia and other metabolic insults lead to the activation of the renin-angiotensin system, culminating in the production of angiotensin II. Angiotensin II, by binding to its AT1 receptor on various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, triggers a cascade of detrimental effects. These include vasoconstriction, leading to increased intraglomerular pressure, as well as non-hemodynamic effects such as inflammation, fibrosis, and increased oxidative stress.[3] By blocking the AT1 receptor, losartan effectively mitigates these downstream effects of angiotensin II, thereby conferring its renoprotective benefits.[2][3]

#### APX-115: A Novel Approach Targeting Oxidative Stress

APX-115 takes a different therapeutic approach by directly targeting a primary source of oxidative stress in the diabetic kidney: the NADPH oxidase (Nox) family of enzymes. Several Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in the kidney and are upregulated in diabetic conditions. These enzymes are major producers of reactive oxygen species (ROS), which play a crucial role in the initiation and progression of renal injury by promoting inflammation, fibrosis, and podocyte damage. APX-115, as a pan-Nox inhibitor, has been shown to inhibit multiple Nox isoforms, thereby reducing ROS production and its downstream pathological consequences. Notably, since the NOX5 gene is absent in mice, studies in NOX5 transgenic mice have been crucial to evaluating the full pan-Nox inhibitory potential of APX-115 relevant to human diabetic nephropathy.

### **Signaling Pathways**

The distinct mechanisms of losartan and APX-115 are best understood by visualizing their respective signaling pathways.





Click to download full resolution via product page

Figure 1. Losartan's Mechanism of Action.





Check Availability & Pricing

Click to download full resolution via product page

Figure 2. APX-115's Mechanism of Action.

## Preclinical and Clinical Efficacy: A Head-to-Head Comparison

While direct head-to-head clinical trials in humans are not yet available, preclinical studies provide valuable comparative data. The landmark RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) study firmly established the clinical efficacy of losartan.

#### Preclinical Data: APX-115 vs. Losartan

A key study in streptozotocin (STZ)-induced diabetic mice directly compared the efficacy of APX-115 and losartan. The results demonstrated that APX-115 was as effective as losartan in preventing key features of diabetic kidney injury.



| Parameter                                                                                     | Control     | Diabetic<br>(Vehicle) | Diabetic +<br>APX-115 (60<br>mg/kg/day) | Diabetic +<br>Losartan (1.5<br>mg/kg/day) |
|-----------------------------------------------------------------------------------------------|-------------|-----------------------|-----------------------------------------|-------------------------------------------|
| Urinary Albumin<br>Excretion (μ<br>g/day )                                                    | 20.3 ± 2.1  | 102.5 ± 15.4          | 45.6 ± 7.8†                             | 42.1 ± 6.9†                               |
| Albumin/Creatini<br>ne Ratio (μg/mg)                                                          | 35.1 ± 4.5  | 250.7 ± 38.2          | 110.2 ± 18.9†                           | 105.3 ± 17.5†                             |
| Creatinine<br>Clearance<br>(mL/min)                                                           | 0.21 ± 0.02 | 0.35 ± 0.04           | 0.24 ± 0.03†                            | 0.23 ± 0.03†                              |
| Glomerular<br>Hypertrophy                                                                     | Baseline    | Increased             | Prevented†                              | Prevented†                                |
| Tubular Injury                                                                                | Baseline    | Increased             | Prevented†                              | Prevented†                                |
| Podocyte Injury                                                                               | Baseline    | Increased             | Prevented†                              | Prevented†                                |
| Fibrosis Markers<br>(e.g., TGF-β1)                                                            | Baseline    | Increased             | Decreased†                              | Decreased†                                |
| Inflammation<br>Markers (e.g.,<br>TNFα, MCP1)                                                 | Baseline    | Increased             | Decreased†                              | Decreased†                                |
| Oxidative Stress<br>Markers (e.g.,<br>LPO)                                                    | Baseline    | Increased             | Decreased†                              | Decreased†                                |
| p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data adapted from Kwon et al. (2017). |             |                       |                                         |                                           |



### **Clinical Data: The RENAAL Study**

The RENAAL study was a large-scale, randomized, double-blind, placebo-controlled trial that evaluated the renal protective effects of losartan in 1,513 patients with type 2 diabetes and nephropathy. The study demonstrated a significant benefit of losartan in slowing the progression of diabetic kidney disease.

| Endpoint                                                                  | Placebo Group | Losartan<br>Group | Risk<br>Reduction | p-value |
|---------------------------------------------------------------------------|---------------|-------------------|-------------------|---------|
| Primary Composite Endpoint (Doubling of Serum Creatinine, ESRD, or Death) | 359 patients  | 327 patients      | 16%               | 0.02    |
| Doubling of<br>Serum<br>Creatinine                                        | 26.0%         | 21.6%             | 25%               | 0.006   |
| End-Stage Renal<br>Disease (ESRD)                                         | 25.5%         | 19.6%             | 28%               | 0.002   |
| Proteinuria<br>(Change from<br>Baseline)                                  | -             | -                 | 35% reduction     | <0.001  |
| First Hospitalization for Heart Failure                                   | -             | -                 | 32% reduction     | 0.005   |
| Data adapted from Brenner et al. (2001).                                  |               |                   |                   |         |

A Phase II clinical trial for APX-115 in patients with type 2 diabetes and nephropathy has been initiated to evaluate its safety, tolerability, and effect on the urinary albumin-to-creatinine ratio





(UACR).

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical and clinical studies discussed.

## **APX-115 Preclinical Study Protocol (STZ-Induced Diabetic Mice)**





Click to download full resolution via product page

Figure 3. APX-115 Preclinical Experimental Workflow.

### **Losartan RENAAL Clinical Trial Protocol**





Click to download full resolution via product page

Figure 4. RENAAL Clinical Trial Workflow.

### **Conclusion and Future Directions**

Losartan, through its well-established mechanism of RAS blockade, has been a mainstay in the management of diabetic nephropathy for years, with proven efficacy in slowing disease progression. APX-115 represents a novel and promising therapeutic strategy that targets a different, yet critical, aspect of the disease pathology: oxidative stress. Preclinical data are encouraging, suggesting that APX-115 has a comparable renoprotective effect to losartan in animal models of diabetic kidney disease.

The distinct mechanisms of action of these two agents raise the intriguing possibility of complementary or even synergistic effects. Future research, including the results of the ongoing Phase II clinical trial of APX-115, will be crucial in determining its ultimate place in the therapeutic armamentarium for diabetic nephropathy. For researchers and drug development



professionals, the emergence of pan-Nox inhibitors like APX-115 signals a paradigm shift towards targeting fundamental cellular processes like oxidative stress, opening up new avenues for combination therapies and more personalized treatment approaches for patients with diabetic nephropathy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan in diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the treatment of diabetic renal disease: focus on losartan PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [APX-115 and Losartan in Diabetic Nephropathy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2422657#comparing-apx-115-and-losartan-for-diabetic-nephropathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com